3-甲基吡啶-4-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

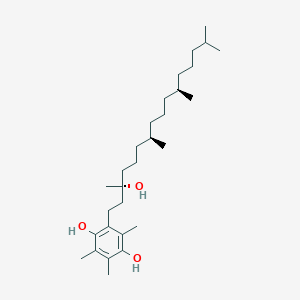

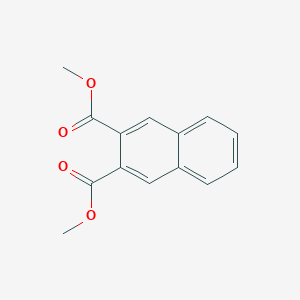

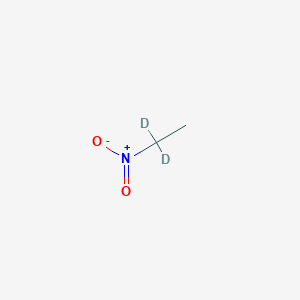

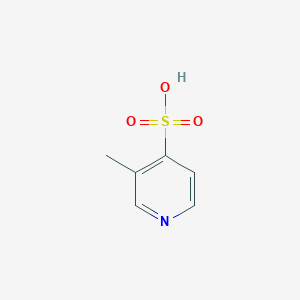

3-methylpyridine-4-sulfonic Acid, also known as 4-methylpyridine-3-sulfonic acid, is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 .

Synthesis Analysis

The synthesis of 3-methylpyridine-4-sulfonic Acid involves several steps. The process begins with the diazotation of substituted 3-aminopyridines. The diazo groups in the obtained diazonium chlorides are then substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides . These synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids .Molecular Structure Analysis

The InChI code for 3-methylpyridine-4-sulfonic Acid is 1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .Chemical Reactions Analysis

Sulfonic acids, such as 3-methylpyridine-4-sulfonic Acid, are highly reactive towards water and other nucleophiles . This reactivity is utilized in the synthesis process of 3-methylpyridine-4-sulfonic Acid .Physical And Chemical Properties Analysis

3-methylpyridine-4-sulfonic Acid is a solid at room temperature . .科学研究应用

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically the synthesis of heterocyclic compounds .

Summary of the Application

3-Methylpyridine-4-sulfonic Acid is used as an intermediate in the synthesis of several substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Methods of Application or Experimental Procedures

The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The pyridine-3-sulfonic acids were obtained in quantitative yields by methanolysis of pyridine-3-sulfonyl chlorides .

Results or Outcomes

The synthesis resulted in the production of several substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides . These compounds are valuable for various industrial and agricultural applications, including the production of pharmaceuticals .

Precursor to Agrochemicals

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically the synthesis of agrochemicals .

Summary of the Application

3-Methylpyridine, also known as 3-picoline, is a precursor to agrochemicals, such as chlorpyrifos . Chlorpyrifos is an organophosphate pesticide used to kill a number of pests including insects and worms. It is used on crops, animals, and buildings .

Methods of Application or Experimental Procedures

The production of chlorpyrifos from 3-picoline involves the ammoxidation of 3-methylpyridine . The reaction is as follows:

This conversion generates 3,5,6-trichloro-2-pyridinol, which is then used to produce chlorpyrifos .

Results or Outcomes

The outcome of this process is the production of chlorpyrifos, an organophosphate pesticide used in agriculture . This pesticide is effective against a wide range of pests, making 3-picoline a valuable compound in the production of agrochemicals .

Precursor to Cyanopyridine

Specific Scientific Field

This application falls under the field of Industrial Chemistry , specifically the synthesis of cyanopyridine .

Summary of the Application

3-Methylpyridine, also known as 3-picoline, can be converted into cyanopyridine . Cyanopyridine is an important intermediate in the production of various agrochemicals and pharmaceuticals .

Methods of Application or Experimental Procedures

The conversion of 3-methylpyridine to cyanopyridine involves the ammoxidation of 3-methylpyridine . The reaction is as follows:

Results or Outcomes

The outcome of this process is the production of cyanopyridine, an important intermediate in the production of various agrochemicals and pharmaceuticals .

安全和危害

3-methylpyridine-4-sulfonic Acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-methylpyridine-4-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRQBQLRFXQPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376568 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylpyridine-4-sulfonic Acid | |

CAS RN |

14045-23-9 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)